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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of prominent ferrocene-based
phosphine ligands—Josiphos, Walphos, and Taniaphos—and their application as catalysts in key
organic transformations. The unique structural and electronic properties of these ligands, stemming
from the ferrocene backbone, have established them as "privileged ligands" in asymmetric catalysis.

Introduction to Ferrocene-Based Ligands

Ferrocene-based diphosphine ligands are a cornerstone of modern asymmetric catalysis, enabling
highly enantioselective transformations crucial for the synthesis of complex molecules in the
pharmaceutical and fine chemical industries. Their remarkable success is attributed to the unique
stereochemical environment created by the ferrocene scaffold, which imparts both planar and, often,
central chirality. This, combined with the tunable steric and electronic properties of the phosphine
substituents, allows for the fine-tuning of catalyst performance for specific applications.

This document details the synthesis of three major families of ferrocene-based ligands: Josiphos,
Walphos, and Taniaphos. It also provides protocols for their application in asymmetric hydrogenation
and cross-coupling reactions, complete with performance data to guide catalyst selection.

Synthesis of Ugi's Amine: A Key Precursor

The synthesis of many ferrocene-based chiral ligands commences with the preparation of
enantiomerically pure (R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine, commonly known as Ugi's
amine.
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Experimental Protocol: Synthesis of Racemic Ugi's Amine
and Enantiomeric Resolution

Step 1: Acetylation of Ferrocene

« To a solution of ferrocene (1.0 eq) in dichloromethane (DCM), add acetyl chloride (1.2 eq) and
aluminum chloride (1.2 eq) at 0 °C.

¢ Stir the reaction mixture at room temperature for 2 hours.
¢ Quench the reaction by slowly adding water.

¢ Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetylferrocene.

Step 2: Reductive Amination to Racemic Ugi's Amine

+ Dissolve acetylferrocene (1.0 eq) and dimethylamine (2.0 eq, as a solution in THF or as a gas) in
methanol.

¢ Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
« Stir the reaction at room temperature overnight.
+ Remove the solvent under reduced pressure, add water, and extract with diethyl ether.

+ Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to
obtain racemic Ugi's amine as a red oil.[1]

Step 3: Enantiomeric Resolution

Dissolve the racemic Ugi's amine (1.0 eq) in hot methanol.

In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in hot methanol.

Add the tartaric acid solution to the amine solution.

Allow the mixture to cool slowly to room temperature, which will cause the (S,S)-Ugi's amine
tartrate salt to crystallize.
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o Filter the crystals and wash with cold methanol.
+ The (R)-enantiomer can be recovered from the mother liquor.

+ To obtain the free amine, dissolve the tartrate salt in water and basify with sodium hydroxide,
followed by extraction with an organic solvent.[1]

Diagram of Ugi's Amine Synthesis Workflow
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Caption: Workflow for the synthesis of enantiopure Ugi's amine from ferrocene.

Josiphos Ligands

The Josiphos family of ligands are characterized by a 1,2-disubstituted ferrocene backbone with two
different phosphine groups. They are highly modular and have found widespread industrial
application.

Experimental Protocol: Synthesis of a Josiphos Ligand

(e.g., (R)-1-[(S)-2-
(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine)

Step 1: Directed ortho-Lithiation and Phosphinylation of (R)-Ugi's Amine

+ Dissolve enantiopure (R)-Ugi's amine (1.0 eq) in anhydrous diethyl ether under an argon
atmosphere.

¢ Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise.

« Stir the mixture at room temperature for 2 hours.
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¢ Cool the solution back to -78 °C and add chlorodiphenylphosphine (1.1 eq) dropwise.
¢ Allow the reaction to warm to room temperature and stir overnight.

¢ Quench the reaction with water, extract with diethyl ether, dry the organic layer, and purify by
column chromatography to obtain (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine.

Step 2: Substitution of the Dimethylamino Group

Dissolve the product from Step 1 (1.0 eq) and dicyclohexylphosphine (1.5 eq) in acetic acid.

Heat the mixture at reflux for 4 hours.

Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract
with diethyl ether.

Dry the organic layer, concentrate, and purify by chromatography to yield the Josiphos ligand.

Diagram of Josiphos Synthesis Workflow

1. n-Buli

2. CIPPh2

(R)-Ugi's Amine [—=————— Aminophosphine Intermediate 3. HP(Cy)2, ACOH

P Josiphos Ligand

Click to download full resolution via product page
Caption: General synthetic workflow for a Josiphos-type ligand from Ugi's amine.

Walphos Ligands

Walphos ligands feature a ferrocenyl-aryl backbone and have demonstrated high efficacy in
asymmetric hydrogenations.

Experimental Protocol: Synthesis of a Walphos Ligand

Step 1: Negishi Coupling
¢ To a solution of (R)-Ugi's amine (1.0 eq) in anhydrous THF, add sec-butyllithium (1.1 eq) at -78 °C.

o After stirring for 1 hour, add a solution of zinc chloride (1.2 eq) in THF.
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« To this mixture, add the appropriate 2-bromo-1-iodobenzene derivative (1.0 eq) and a palladium
catalyst such as Pd(dba)2/tfp (tris(2-furyl)phosphine).

« Stir the reaction at room temperature overnight.

* Quench with water, extract, and purify by chromatography to obtain the coupled amine
intermediate.

Step 2: Lithiation and Phosphinylation

¢ Dissolve the intermediate from Step 1 (1.0 eq) in THF and cool to -78 °C.

¢ Add n-butyllithium (1.1 eq) and stir for 1 hour.

« Add the first chlorophosphine (e.g., chlorodiphenylphosphine, 1.1 eq) and stir overnight, allowing
the reaction to warm to room temperature.

Step 3: Substitution of the Dimethylamino Group

+ Dissolve the product from Step 2 (1.0 eq) in acetic acid.

+ Add the second phosphine (e.g., dicyclohexylphosphine, 1.5 eq) and heat at reflux.

+ Work up and purify as described for the Josiphos synthesis to yield the Walphos ligand.

Diagram of Walphos Synthesis Workflow
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Caption: General synthetic workflow for a Walphos-type ligand.

Taniaphos Ligands

Taniaphos ligands are another important class of ferrocene-based diphosphines with applications in
a range of asymmetric transformations.
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Experimental Protocol: Synthesis of a Taniaphos Ligand

The synthesis of Taniaphos ligands often follows a multi-step sequence starting from a functionalized
ferrocene, which can be derived from Ugi's amine. A general approach involves the stereoselective
synthesis of a ferrocenyl alcohol, conversion to an amine, and subsequent phosphinylation steps.

Step 1: Synthesis of a Chiral Ferrocenyl Alcohol

« A chiral ferrocenyl alcohol can be prepared by the asymmetric reduction of a corresponding
ferrocenyl ketone using a chiral reducing agent (e.g., CBS catalyst).

Step 2: Conversion to Amine and Phosphinylation
« The chiral alcohol is converted to a leaving group (e.g., acetate) and then displaced with an amine.

¢ The resulting amine is then subjected to a sequence of lithiation and phosphinylation steps, similar
to the synthesis of Josiphos and Walphos ligands, to introduce the desired phosphine moieties.

Due to the variety of synthetic routes to Taniaphos ligands, a generalized, detailed protocol is
complex. Researchers are encouraged to consult specific literature for the desired Taniaphos
derivative.

Applications in Organic Synthesis

Ferrocene-based catalysts are highly effective in a variety of organic reactions. Below are protocols
and data for their use in asymmetric hydrogenation and Suzuki-Miyaura cross-coupling.

Asymmetric Hydrogenation

General Protocol for Asymmetric Hydrogenation of an Enamide

¢ In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)z]BF4, 1 mol%) and the ferrocene-
based ligand (e.g., Josiphos, 1.1 mol%) in a degassed solvent (e.g., methanol or dichloromethane).

« Stir the solution for 30 minutes to form the active catalyst.
¢ Add the enamide substrate (100 mol%).

* Pressurize the reaction vessel with hydrogen gas (e.g., 10 bar) and stir at room temperature until
the reaction is complete (monitored by TLC or GC).
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+ Vent the hydrogen, concentrate the reaction mixture, and purify the product by chromatography.

Table 1: Performance of Josiphos Catalysts in Asymmetric Hydrogenation

Substrat Catalyst Temp .
Solvent H2 (bar) Yield (%) ee (%) Ref.
e System (°C)
[Rh(COD)
Methyl 2-
2]BFa/
acetamido R.S) MeOH 25 10 >99 99 [2]
acrylate -
Josiphos
Methyl [Rh(COD)
(2)- 2]BFa/
DCM 25 10 >99 >99 [2]

acetamido (R,S)-

cinnamate  Josiphos

o-alkoxy [Rh(COD)
tetrasubsti  2]BFa/
tuted (R,S)-

enamide Josiphos

DCM 25 50 >99 99 2]

Table 2: Performance of Walphos Catalysts in Asymmetric Hydrogenation
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Substrat Catalyst Temp .
Solvent H2 (bar) Yield (%) ee (%) Ref.
e System (°C)
[Rh(COD)
Methyl 2-
] 2]BFa/
acetamido MeOH 25 1 >99 99 [3]
Walphos-
acrylate
SL-W001
[Rh(COD)
Dimethyl 2]BFa/
, MeOH 25 1 >99 97 [3]
itaconate Walphos-
SL-wo001
2-
] Ru(OAc)2
isopropylc )
innamic MeOH 50 80 >99 95 [3]
) Walphos-
acid
o SL-W001
derivative
Table 3: Performance of Taniaphos Catalysts in Asymmetric Hydrogenation
Substrat  Catalyst Temp .
Solvent Hz (bar) Yield (%) ee (%) Ref.
e System (°C)
] [Rh(COD)
Dimethyl
] 2]BFa/ Toluene 25 1 >99 98 [1]
itaconate _
Taniaphos
Methyl
@ [Rh(COD)
] 2]BFa/ Toluene 25 1 >99 96 [1]
acetamido )
. Taniaphos
cinnamate
RuClz(p-
Acetophe )
cymene)/  i-PrOH 80 - 98 97 [1]
none i
Taniaphos

Suzuki-Miyaura Cross-Coupling

General Protocol for Suzuki-Miyaura Cross-Coupling
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* To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)z, 2 mol%), the ferrocene-based

ligand (e.g., Walphos, 4 mol%), the aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and a base

(e.g., K2COs3, 2.0 eq).

+ Add a solvent (e.g., toluene or dioxane/water).

¢ Heat the reaction mixture (e.g., 80-100 °C) under an inert atmosphere until the starting material is

consumed (monitored by TLC or GC).

» Cool the reaction, add water, and extract with an organic solvent.

« Dry the organic layer, concentrate, and purify by chromatography.

Table 4: Performance of Ferrocene-Based Catalysts in Suzuki-Miyaura Cross-Coupling

Aryl Arylboro Catalyst Temp .
. . . Base Solvent Yield (%) Ref.
Halide nic Acid System (°C)
4 Pd(OAc)2
Phenylbor  /
Bromotolu _ _ K3POa4 Toluene 100 95 [3]
onic acid Walphos-
ene
type
4 Pd(OAc):
) Phenylbor /
Chloroani . . ] K3POa4 Toluene 100 92 4]
onic acid Josiphos-
sole
type
1-Bromo- Pd(OAc):
4- Phenylbor /
. . ) K2COs DMF 120 98 [1]
fluorobenz  onic acid Taniaphos
ene -type
Conclusion

The ferrocene-based ligands Josiphos, Walphos, and Taniaphos are exceptionally versatile and

efficient for a range of catalytic organic transformations. The protocols and data presented herein

provide a foundation for their synthesis and application in research and development settings. The
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modularity of these ligand families allows for extensive fine-tuning, paving the way for the
development of even more selective and active catalysts for future synthetic challenges.

" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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